molecular formula C₃H₉Si(C₂H₆OSi)nCH₃ B607121 Dimeticone CAS No. 9006-65-9

Dimeticone

Cat. No. B607121
CAS RN: 9006-65-9
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Dimeticone, also known as polydimethylsiloxane (PDMS), is a type of silicone derived from heating sand with carbon at high temperatures . It is a popular ingredient in many cosmetics, such as skin and hair care products, due to its ability to smooth over rough surfaces and provide a velvety texture . It forms a protective barrier on the skin, decreasing moisture loss and providing some protection from irritants or allergens .


Synthesis Analysis

Dimeticone is a mixture of fully methylated linear siloxane polymers of various molecular weights . It is produced by heating sand with carbon at very high temperatures, up to 2,200°C . This process results in a substance that is hard to classify as either natural or laboratory-made .


Molecular Structure Analysis

Dimeticone is a silicone-based polymer. Its molecular structure consists of repeated polymeric units of - (CH3)2SiO- with a terminal trimethyl siloxy unit .


Chemical Reactions Analysis

Dimeticone is used in various products such as medical devices, food products, and lubricants . It has been found to affect the physico-physiological activity of lice . In one case, it was observed that intraocular placement of dimeticone chronically may extract cholesterol from ocular structure .


Physical And Chemical Properties Analysis

Dimeticone is a colorless transparent viscous liquid. It is odorless, colorless, hypoallergenic, and noncomedogenic, meaning it has a low risk of blocking pores . It is soluble in benzene, toluene, xylene, and ethyl ether, partially soluble in ethanol, butanol, and acetone, and insoluble in cyclohexanol, methanol, paraffin oil, and vegetable oil .

Scientific Research Applications

  • Treatment of Head Louse Infestation : Several studies have demonstrated the efficacy of Dimeticone in treating head louse infestations. It is considered a safe alternative to neurotoxic agents due to its physical mode of action and reduced risk for the development of resistance. Clinical trials have shown high levels of pediculicidal and ovicidal activity, with successful treatment outcomes in a majority of cases (Heukelbach et al., 2019); (Burgess et al., 2007).

  • Safety and Reduced Side Effects : Research indicates that Dimeticone is a safer treatment option with fewer side effects compared to other treatments. It is less likely to cause irritant reactions and is well-tolerated by patients (Burgess et al., 2005).

  • Physical Mode of Action : The effectiveness of Dimeticone is attributed to its physical mode of action. It coats the lice and their eggs, thereby suffocating them and preventing their survival. This mode of action makes the development of resistance unlikely (Richling & Böckeier, 2008).

  • Potential in Treating Other Ectoparasites : While effective against head lice, Dimeticone's efficacy against other ectoparasites like scabies mites is limited. Its use in these cases may lead to unwanted side effects (Burgess, 2015).

  • Application in Different Formulations : Dimeticone is available in various formulations like lotions and gels. Research has shown that even short application times can be highly effective, offering convenience and increased compliance (Burgess & Burgess, 2011).

properties

IUPAC Name

dimethyl-bis(trimethylsilyloxy)silane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H24O2Si3/c1-11(2,3)9-13(7,8)10-12(4,5)6/h1-8H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXQXSVUQTKDNFP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(C)O[Si](C)(C)O[Si](C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H24O2Si3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

28349-86-2, 42557-10-8
Record name Octamethyltrisiloxane homopolymer
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=28349-86-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Trimethylsilyl-terminated poly(dimethylsiloxane)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=42557-10-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

DSSTOX Substance ID

DTXSID9040710
Record name Octamethyltrisiloxane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9040710
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

236.53 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Liquid, Liquid; [Merck Index] Colorless odorless liquid; [Acros Organics MSDS]
Record name Trisiloxane, 1,1,1,3,3,5,5,5-octamethyl-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Octamethyltrisiloxane
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/18767
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

Density

0.940 g/cu m @ 25 °C /Silicon fluid with 10 sq mm/s viscosity/
Record name POLYDIMETHYLSILOXANES
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6775
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Vapor Density

Pour point -73 °C; Electric Strength 1.4 KV/um; Electric Constant 2.60; Thermal conductivity at 65 °C = 1.3 W/(m.k). /Silicone fluid with 10 mm sq/5 viscosity/
Record name POLYDIMETHYLSILOXANES
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6775
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Vapor Pressure

3.34 [mmHg]
Record name Octamethyltrisiloxane
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/18767
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

Product Name

Octamethyltrisiloxane

CAS RN

107-51-7, 63148-62-9
Record name Octamethyltrisiloxane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=107-51-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Octamethyltrisiloxane
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000107517
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Trisiloxane, 1,1,1,3,3,5,5,5-octamethyl-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Octamethyltrisiloxane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9040710
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Octamethyltrisiloxane
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.003.181
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name Siloxanes and Silicones, di-Me
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.126.442
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name Polydimethylsiloxane
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name TRISILOXANE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9G1ZW13R0G
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name POLYDIMETHYLSILOXANES
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6775
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Citations

For This Compound
1,560
Citations
IF Burgess, CM Brown, PN Lee - bmj, 2005 - bmj.com
… (70%) participants treated with dimeticone and 94 of 125 (75%) … dimeticone and 90 of 116 (78%) were cured with phenothrin. Irritant reactions occurred significantly less with dimeticone …
Number of citations: 213 www.bmj.com
IF Burgess, ER Brunton, NA Burgess - BMC dermatology, 2013 - Springer
… Intention to treat comparison of a single dimeticone liquid gel treatment with two of permethrin gave success for 30/43 (69.8%) of the dimeticone liquid gel group and 7/47 (14.9%) of the …
Number of citations: 70 link.springer.com
S LEI, C TIAN, Y LUO, Q CHEN… - Chinese Journal of …, 2012 - ingentaconnect.com
… better than the pute simeticone and dimeticone(P0.05).The defoaming properties of dimeticone that its kinematic viscosity was 500 mm2·s-1 were better than other dimeticone (P0.05).…
Number of citations: 1 www.ingentaconnect.com
IF Burgess, PN Lee, G Matlock - PLoS One, 2007 - journals.plos.org
… still effective and if 4% dimeticone lotion is a more effective treatment … dimeticone was significantly more effective than malathion, with 30/43 (69.8%) participants cured using dimeticone …
Number of citations: 103 journals.plos.org
FAS Oliveira, R Speare… - Journal of the European …, 2007 - Wiley Online Library
… containing a high concentration of dimeticone, was assessed in an in vitro trial and compared with three reference products (Hedrin® containing 4% dimeticone, Lyclear® containing 1…
Number of citations: 56 onlinelibrary.wiley.com
J Heukelbach, A Asenov, O Liesenfeld… - BMC dermatology, 2009 - Springer
… prove similar efficacy of a new dimeticone formula, as compared to an established two-phase dimeticone; and to compare these dimeticone pediculicides with products based on other …
Number of citations: 33 link.springer.com
IF Burgess - BMC pharmacology, 2009 - bmcpharma.biomedcentral.com
… 4% high molecular weight dimeticone in a volatile silicone … to detect silicon showed dimeticone lotion is deposited in the … This work raises doubts that lice treated using dimeticone …
Number of citations: 138 bmcpharma.biomedcentral.com
J Heukelbach, D Wolf, JM Clark, H Dautel… - BMC dermatology, 2019 - Springer
… pediculicidal and ovicidal activities of a new dimeticone-based product, and a randomized … were randomly assigned to treatment with either a dimeticone-based test product, or a 0.5% …
Number of citations: 11 link.springer.com
J Heukelbach, D Pilger… - BMC infectious …, 2008 - bmcinfectdis.biomedcentral.com
… better in the dimeticone group as compared to the permethrin group (p = 0.01). Two mild product-related incidents occurred in the dimeticone group. The dimeticone product is a safe …
Number of citations: 159 bmcinfectdis.biomedcentral.com
IF Burgess, NA Burgess - BMC research notes, 2011 - bmcresnotes.biomedcentral.com
Dimeticone 4% lotion is an effective and widely accepted … This proof of concept study in 41 people investigated dimeticone 4… Dimeticone 4% liquid gel has demonstrated efficacy greater …
Number of citations: 55 bmcresnotes.biomedcentral.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.